Diisopropyl bromomethylphosphonate

Übersicht

Beschreibung

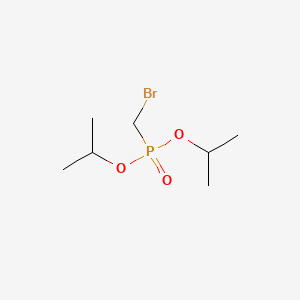

Diisopropyl bromomethylphosphonate is an organophosphorus compound with the molecular formula C7H16BrO3P. It is primarily used as an intermediate in organic synthesis and as a biochemical reagent. This compound is characterized by its clear, colorless appearance and is insoluble in water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diisopropyl bromomethylphosphonate can be synthesized through the reaction of diisopropyl phosphite with paraformaldehyde and triethylamine, followed by bromination . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Analyse Chemischer Reaktionen

Conventional Heating Method

In a traditional heating method, the synthesis can be conducted as follows:

-

Reactants : Triisopropyl phosphite and dibromomethane.

-

Heating : The mixture is heated in a reflux condenser setup at temperatures ranging from 145 to 150 °C for extended periods (up to 47 hours).

-

Yield : Reported yields range from 40% to 48%, depending on the specific conditions and purification processes employed .

Comparison of Reaction Conditions

| Method | Temperature (°C) | Duration | Yield (%) |

|---|---|---|---|

| Microwave-Assisted | 150 | 30 minutes | ~78 |

| Conventional Heating | 145-150 | Up to 47 hours | 40 - 48 |

Chemical Reactions Involving Diisopropyl Bromomethylphosphonate

This compound can participate in various chemical reactions, acting as a versatile building block in organic synthesis.

Michaelis-Arbuzov Reaction

This reaction involves the transformation of this compound into other phosphonates through nucleophilic substitution:

-

Reactants : this compound can react with other nucleophiles such as alcohols or amines.

-

Products : The reaction yields dialkyl phosphonates, which are valuable intermediates in medicinal chemistry .

Hydroxy-Substitution Reactions

This compound can also undergo hydroxy-substitution reactions leading to the formation of hydroxymethyl derivatives:

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Organophosphorus Intermediate

DBMP serves as a crucial intermediate in the synthesis of various organophosphorus compounds. Its ability to undergo nucleophilic substitution reactions allows for the formation of more complex phosphonates and phosphonyl derivatives. For instance, it can be used in the synthesis of diisopropyl difluoromethylphosphonate through halogenation reactions, demonstrating its versatility in creating fluorinated organophosphorus compounds .

2. Synthesis of Phosphonates

DBMP is utilized in the production of phosphonates that exhibit biological activity. The compound can be transformed into various derivatives that are essential for pharmaceutical applications, such as antiviral agents and inhibitors of gene expression. The stability of the phosphonate linkage compared to phosphates makes these compounds particularly valuable in drug development .

Biochemical Applications

1. Biochemical Reagent

As a biochemical reagent, DBMP is employed in cell biology and molecular biology research. It is used in experiments involving nucleic acid modifications and as a substrate for enzyme-catalyzed reactions. Its role as a biochemical intermediate facilitates the study of cellular processes and the development of new therapeutic agents .

2. Antiviral Research

DBMP derivatives have been investigated for their potential as antiviral agents. The structural properties of DBMP allow for modifications that enhance biological activity against viral infections, making it a candidate for further research in antiviral drug development .

Material Science

1. Polymer Chemistry

In material science, DBMP can be used to synthesize polymeric materials with specific properties. Its reactivity allows it to be incorporated into polymer chains, leading to materials with enhanced thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial uses .

2. Surface Modification

DBMP can also be applied in surface modification techniques to improve the adhesion properties of coatings and films. By functionalizing surfaces with DBMP-derived groups, researchers can tailor the interaction between materials and their environments, which is crucial for applications in electronics and nanotechnology .

Case Study 1: Synthesis of Antiviral Compounds

Research has demonstrated that DBMP derivatives can inhibit viral replication processes effectively. In vitro studies showed that specific modifications to the DBMP structure resulted in compounds with enhanced antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .

Case Study 2: Polymer Development

A recent project focused on integrating DBMP into polycarbonate matrices to enhance their thermal properties. The resulting materials exhibited improved heat resistance and mechanical strength compared to standard polycarbonate formulations, highlighting DBMP's utility in advanced material applications .

Wirkmechanismus

The mechanism of action of diisopropyl bromomethylphosphonate involves its role as a biochemical reagent. It can interact with enzymes and other biological molecules, often acting as an inhibitor or a substrate analog. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Diisopropyl methylphosphonate: Similar in structure but with a methyl group instead of a bromomethyl group.

Diisopropyl tosyloxymethanephosphonate: Another related compound used in similar synthetic applications.

Uniqueness: Diisopropyl bromomethylphosphonate is unique due to its bromomethyl group, which makes it particularly reactive in nucleophilic substitution reactions. This reactivity is leveraged in various synthetic and industrial applications, distinguishing it from other phosphonate compounds .

Biologische Aktivität

Diisopropyl bromomethylphosphonate (DBMP) is a phosphonate compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in various fields, supported by research findings and case studies.

Synthesis of this compound

DBMP can be synthesized through several methods, primarily involving the reaction of dibromomethane with triisopropyl phosphite. A typical reaction involves heating the reactants under reflux conditions, leading to the formation of DBMP with varying yields depending on the specific conditions used. For instance, one study reported a yield of approximately 48% under optimized conditions .

Biological Activity

The biological activity of DBMP has been studied in various contexts, particularly its role as an inhibitor of key enzymes and its potential therapeutic applications.

Enzyme Inhibition

One significant area of research focuses on DBMP's inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in neurotransmission and are implicated in neurodegenerative diseases such as Alzheimer's. Studies have shown that DBMP can reversibly inhibit AChE and BuChE, suggesting its potential as a therapeutic agent in treating cholinergic dysfunctions .

Antimicrobial Properties

DBMP has also been evaluated for its antimicrobial properties. Research indicates that phosphonates, including DBMP, exhibit antibacterial and antifungal activities. The mechanism often involves disruption of cellular processes or interference with enzyme functions critical for microbial survival .

Case Studies and Research Findings

Several case studies highlight the practical applications of DBMP and related compounds:

- Neuroprotective Studies : A systematic review indicated that compounds similar to DBMP could provide neuroprotective effects by inhibiting cholinesterases, thereby enhancing cholinergic signaling in models of neurodegeneration .

- Antibacterial Applications : A study on phosphonates demonstrated their effectiveness against various bacterial strains, showcasing their potential as new antimicrobial agents in clinical settings .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-[bromomethyl(propan-2-yloxy)phosphoryl]oxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16BrO3P/c1-6(2)10-12(9,5-8)11-7(3)4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNONGIUWXHOEEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(CBr)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402436 | |

| Record name | Diisopropyl bromomethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98432-80-5 | |

| Record name | Diisopropyl bromomethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, P-(bromomethyl)-, bis(1-methylethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of diisopropyl bromomethylphosphonate in the synthesis of diphosphorylmethanes?

A1: this compound serves as a crucial starting material in the synthesis of diphosphorylmethanes with diverse substituents []. The research highlights an improved Arbuzov-type synthesis where this compound reacts with either isopropyl diphenylphosphinite or diisopropyl phenylphosphonite. This reaction leads to the formation of diphosphorylmethanes with varying substituents on the phosphorus atoms [].

Q2: How is this compound synthesized according to the research?

A2: The abstract describes a synthesis method for this compound that involves reacting an excess of methylene bromide with either triisopropylphosphite or diisopropyl phenylphosphonite []. This reaction yields this compound at approximately 50% yield [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.